Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-28-15-9-6-13(10-16(15)29-2)18-23-24-20(25(18)21)31-11-17(26)22-14-7-4-12(5-8-14)19(27)30-3/h4-10H,11,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKGTYIVRQKTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is a complex organic compound with the molecular formula C20H21N5O5S and a molecular weight of 443.48 g/mol. This compound is part of the triazole family, known for its diverse biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored primarily in relation to its potential anticancer properties and antimicrobial effects. The presence of the triazole ring and the sulfanyl group are significant for its bioactivity.
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit potent anticancer activity. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. The specific mechanism often involves the modulation of key signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
Table 1: Summary of Anticancer Activities
| Compound Type | Activity Type | Mechanism of Action |
|---|---|---|
| Triazole Derivatives | Antitumor | Induction of apoptosis; cell cycle arrest |
| Sulfanyl Compounds | Cytotoxic | Disruption of signaling pathways |
Antimicrobial Effects
The compound also shows promise as an antimicrobial agent. The triazole derivatives have been reported to possess antifungal and antibacterial activities. The mechanism typically involves inhibition of fungal enzyme synthesis or bacterial cell wall synthesis .
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various triazole compounds against common pathogens. This compound demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents like fluconazole.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Fluconazole | 16 |
| Candida albicans | 4 | Ketoconazole | 8 |
The biological mechanisms underlying the activities of this compound are multifaceted:
- Inhibition of Enzyme Activity : The compound may inhibit critical enzymes involved in DNA synthesis or repair in cancer cells.
- Apoptosis Induction : It can trigger programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest : By interfering with cell cycle regulators, it prevents cancer cells from proliferating.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate has been studied for its efficacy against a range of pathogens. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell wall synthesis and inhibit growth.
Case Study: A study demonstrated that derivatives of triazole compounds showed potent activity against both Gram-positive and Gram-negative bacteria. The specific structure of this compound was linked to improved antibacterial efficacy compared to other triazole derivatives .
Anticancer Properties
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of specific pathways that are crucial for cancer cell survival.
Case Study: In vitro studies have indicated that this compound can effectively reduce cell viability in various cancer cell lines by promoting apoptotic pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Research Findings: Investigations into the anti-inflammatory effects of similar compounds have revealed that they can inhibit pro-inflammatory cytokines and signaling pathways involved in inflammation . This suggests that this compound may possess similar activities.
Toxicity and Safety Profile
Safety assessments are crucial for any therapeutic compound. Preliminary studies have suggested a favorable safety profile for this compound when administered at therapeutic doses.
Findings: Toxicological evaluations indicate low toxicity levels in animal models, supporting its potential for further development .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Triazole Derivatives
Electronic Effects and Solubility
- 3,4-Dimethoxyphenyl (Target Compound): The methoxy groups are electron-donating, increasing electron density on the triazole ring. This may enhance solubility in polar solvents compared to non-polar substituents like phenyl .
- Cyanophenoxy Methyl : The cyano group is strongly electron-withdrawing, which could stabilize the molecule in acidic environments but reduce aqueous solubility.
Q & A
Basic: What synthetic strategies are recommended for achieving high yields of Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate?
Methodological Answer:
- Stepwise Synthesis : Use a multi-step approach, starting with the formation of the triazole core (e.g., via cyclization of thiosemicarbazides or reaction with substituted benzaldehydes under reflux conditions) .
- Reagent Optimization : Employ DIPEA (N,N-diisopropylethylamine) as a base to facilitate nucleophilic substitutions, as demonstrated in similar triazine and triazole syntheses .
- Purification : Utilize column chromatography (e.g., silica gel with gradients of CH₂Cl₂/EtOAc) to isolate the final product, ensuring >90% purity. Monitor reaction progress via TLC (Rf values: ~0.18–0.62 in hexane/EtOAc systems) .
Advanced: How can Density Functional Theory (DFT) enhance structural validation of this compound?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to predict NMR chemical shifts and compare them with experimental data (e.g., methoxy singlet at δ 3.76 ppm in DMSO-d₆) .
- Electronic Properties : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites, particularly the sulfanylacetyl and triazole moieties .
- Validation : Cross-reference calculated IR vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) with experimental spectra to confirm functional group integrity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be prioritized?
Methodological Answer:
- 1H NMR : Identify the methoxy protons (singlet at δ ~3.76–3.86 ppm), aromatic protons from the 3,4-dimethoxyphenyl group (δ 6.96–7.29 ppm), and acetamide NH (δ ~10–12 ppm, broad) .
- 13C NMR : Confirm carbonyl carbons (e.g., ester C=O at ~166–173 ppm) and triazole carbons (δ ~145–157 ppm) .
- Mass Spectrometry : Look for [M+H]+ or [M+Na]+ peaks to verify molecular weight (e.g., C₂₆H₂₂N₄O₇S: ~526 g/mol) .
Advanced: How to address contradictions in melting points or spectral data across synthesis batches?
Methodological Answer:
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Recrystallize from ethanol or DCM/hexane to improve crystallinity .
- Byproduct Identification : Perform LC-MS to trace side products (e.g., incomplete acetylations or sulfanyl group oxidations) .
- Reaction Monitoring : Adjust reaction times (e.g., extend reflux to 8–12 hours if intermediates persist) and stoichiometry (e.g., 1.15 equiv. of methyl 3-aminobenzoate) .
Basic: What storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation of the sulfanyl and ester groups .
- Solvent Compatibility : Keep in anhydrous DMSO or DCM for long-term stability, avoiding protic solvents that may hydrolyze the ester .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
Methodological Answer:
- Substituent Variation : Modify the 3,4-dimethoxyphenyl group to assess electronic effects (e.g., replace methoxy with halogens or nitro groups) .
- Bioisosteric Replacement : Replace the triazole ring with oxadiazole or thiadiazole cores to compare potency in enzyme inhibition assays .
- Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2 or kinases), leveraging crystallographic data from analogs .
Advanced: How to resolve overlapping signals in 1H NMR spectra of this compound?
Methodological Answer:
- Solvent Selection : Acquire spectra in DMSO-d₆ at elevated temperatures (50–60°C) to reduce signal broadening caused by hydrogen bonding .
- 2D NMR Techniques : Use COSY and HSQC to assign coupled protons (e.g., aromatic spin systems) and correlate carbons with protons .
- Dynamic Exchange Analysis : Perform variable-temperature NMR to detect conformational changes (e.g., rotameric equilibria in the acetamide group) .
Basic: What are the critical steps for scaling up the synthesis of this compound without compromising yield?
Methodological Answer:
- Batch Reactor Optimization : Use controlled heating (40–45°C) and stirring rates (500–700 rpm) to maintain homogeneity in large-scale reactions .
- Workflow Streamlining : Pre-purify intermediates via flash chromatography before coupling steps to minimize final purification complexity .
Advanced: How can in vitro assays be designed to evaluate the biological potential of this compound?
Methodological Answer:
- Enzyme Inhibition : Test against acetylcholinesterase or α-glucosidase using Ellman’s or PNPG assays, referencing triazole-based inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations, comparing with cisplatin as a control .
Advanced: What computational tools can predict metabolic pathways or toxicity profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
